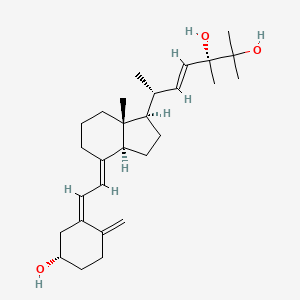
Dioxidosulfanidosulfate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxidosulfanidosulfate(1-) is a thiosulfite(1-). It is a tautomer of a hydroxidooxidosulfidosulfate(1-).
Applications De Recherche Scientifique
Sulfate Radical-Based Decontamination Technologies
Sulfate radicals, generated from compounds like peroxymonosulfate or persulfate through activation by energy or catalysts, are applied extensively in decontaminating technologies. These radicals are known for their rapid and effective degradation of contaminants in homogenous systems. The research has been particularly focused on sulfate radical-based heterogeneous catalysis oxidation since 2005, owing to the stability, cost-effectiveness, and easy recovery of solid catalysts. This application spans across various decontamination technologies, offering insights into the mechanisms involved and suggesting directions for future research in this domain (Zhang et al., 2015).
Advanced Oxidation Processes (AOPs) for Contaminant Destruction
Innovative AOPs that employ the activation of persulfate, notably through the OxyZone® system which combines hydrogen peroxide and ozone, have demonstrated significant potential in destroying recalcitrant contaminants like 1,4-dioxane, a challenging organic groundwater pollutant. This approach leverages the co-occurrence of hydroxyl and sulfate radicals, enhancing our understanding of chemical radicals' formation during such treatments and their implications for aqueous phase contaminant management (Cashman et al., 2019).
Persulfate Activation for Environmental Remediation
The activation mechanisms of peroxymonosulfate and peroxydisulfate, leading to the formation of various oxidizing species like sulfate radical and singlet oxygen, have been critically assessed for their application in water treatment technologies. This includes a comparative examination of activation methods, the properties of the main oxidizing species, and the impact of water parameters on the chemistry of persulfate-driven processes. Such insights are pivotal for harnessing these radicals in practical applications for environmental remediation and advancing the scientific progress of persulfate-based technologies (Lee et al., 2020).
Novel Nonradical Oxidation Processes
The interaction between peroxymonosulfate and quinones, such as benzoquinone, has unveiled novel nonradical oxidation processes that efficiently degrade environmental contaminants like sulfamethoxazole without producing hydroxyl or sulfate radicals. Instead, these processes involve the generation of singlet oxygen, offering a more selective and potentially less interference-prone pathway compared to traditional radical-driven oxidation. Such findings open new avenues for developing nonradical oxidation technologies based on peroxymonosulfate for environmental decontamination applications (Zhou et al., 2015).
Propriétés
Nom du produit |
Dioxidosulfanidosulfate(1-) |
|---|---|
Formule moléculaire |
HO2S2- |
Poids moléculaire |
97.14 g/mol |
Nom IUPAC |
hydroxy-oxido-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/H2O2S2/c1-4(2)3/h(H2,1,2,3)/p-1 |
Clé InChI |
QAMMXRHDATVZSO-UHFFFAOYSA-M |
SMILES canonique |
OS(=S)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



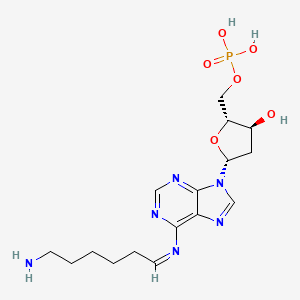
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
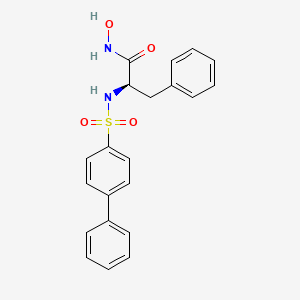
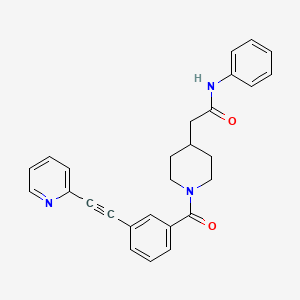
![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)
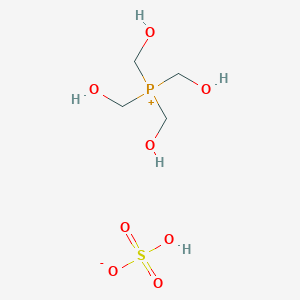
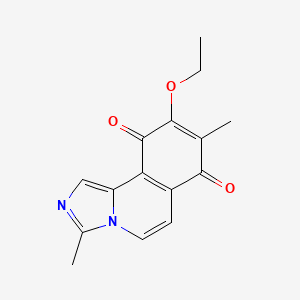
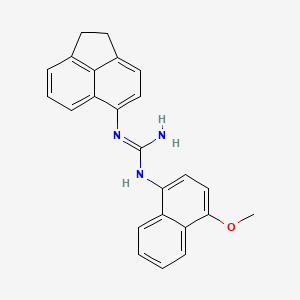
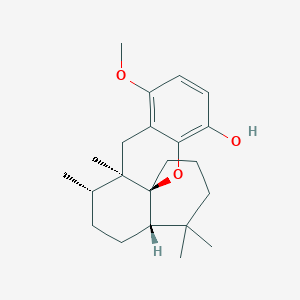
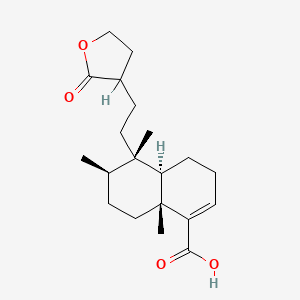
![TG(16:1(9Z)/18:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1241871.png)
![TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)
